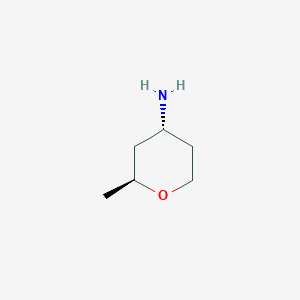

trans-2-Methyl-tetrahydro-pyran-4-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-2-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXXGRHIYAAMDU-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 2 Methyl Tetrahydro Pyran 4 Ylamine

Stereoselective Synthesis of 2-Methyl-tetrahydro-pyran Ring Systems

The foundational step in synthesizing the target compound is the stereocontrolled construction of the 2-methyl-tetrahydro-pyran ring. This requires methods that can establish the relative and absolute stereochemistry of the substituents on the heterocyclic core.

Asymmetric Cyclization Reactions for Tetrahydropyran (B127337) Formation

Asymmetric cyclization reactions are powerful tools for creating chiral tetrahydropyran rings from acyclic precursors with high enantioselectivity. Several key strategies have emerged as particularly effective for this purpose.

The Prins cyclization , which involves the reaction of a homoallylic alcohol with an aldehyde, has become a widely used method for the stereoselective construction of the THP skeleton. beilstein-journals.orgnih.gov The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled through the use of chiral catalysts or by substrate control. beilstein-journals.org For instance, tandem allylation–silyl-Prins cyclization strategies have been developed to afford substituted tetrahydropyrans, where the reaction conditions can tolerate various acid-sensitive functional groups. nih.gov

Another prominent method is the intramolecular oxa-Michael reaction . This approach involves the cyclization of an acyclic precursor containing a hydroxyl group and an α,β-unsaturated ester, thioester, or ketone. whiterose.ac.ukwhiterose.ac.uk The use of chiral catalysts, such as chiral phosphoric acids (CPA), can induce high enantioselectivity in the cyclization process. whiterose.ac.uk A "clip-cycle" approach, for example, uses an initial olefin metathesis to "clip" two fragments together, followed by a CPA-catalyzed intramolecular oxa-Michael cyclization to yield highly enantiomerically enriched THP products. whiterose.ac.uk

Catalytic asymmetric hetero-Diels-Alder reactions also provide a robust route to dihydropyran intermediates, which can then be reduced to the desired saturated tetrahydropyran ring. scispace.com This method has been successfully applied in the synthesis of complex natural product subunits, demonstrating its utility in constructing functionalized pyran systems. scispace.com

| Cyclization Strategy | Catalyst / Reagent | Key Features | Reported Selectivity |

| Prins Cyclization | Brønsted or Lewis Acids (e.g., InCl₃, TFA) | Forms THP ring from homoallylic alcohols and aldehydes. beilstein-journals.orgorganic-chemistry.org | Often yields cis-2,6-disubstituted products with high diastereoselectivity. organic-chemistry.org |

| Intramolecular oxa-Michael | Chiral Phosphoric Acids (CPA) | Cyclization of hydroxy-functionalized α,β-unsaturated thioesters. whiterose.ac.uk | Up to 99% enantiomeric excess (ee). whiterose.ac.uk |

| Hetero-Diels-Alder | Chiral Chromium or Copper Catalysts | [4+2] cycloaddition to form dihydropyran intermediates. scispace.com | High diastereo- and enantioselectivity. scispace.com |

| Tandem Allylation–Silyl-Prins | Ce(NO₃)₃ / SDS in water | One-pot sequence to form 2,6-disubstituted THPs. nih.gov | Good yields and stereoselectivity. nih.gov |

Diastereoselective Functionalization of Tetrahydropyran-4-one Precursors

An alternative to building the ring from an acyclic precursor is to functionalize a pre-existing tetrahydropyran-4-one. This approach allows for the late-stage introduction of substituents, with the stereochemical outcome directed by the existing ring structure or by chiral reagents.

Multi-component reactions based on the Maitland-Japp reaction have been developed to synthesize highly substituted tetrahydropyran-4-ones in a single step. researchgate.net In this process, two different aldehydes and a β-ketoester derivative can be condensed to form the THP-4-one ring with excellent yields. The diastereoselectivity of this reaction can be influenced by the choice of Lewis acid catalyst and the reaction temperature. researchgate.net Subsequent reduction of the enone intermediate can then establish the desired stereochemistry at the C2 position. A highly diastereoselective reductive alkylation of a dihydropyran double bond has been shown to generate the corresponding tetrahydropyran ring in excellent yield. researchgate.net

Computational and experimental studies have shown that the stereochemical outcome of cyclization to form tetrahydropyran rings can be highly dependent on reaction conditions. For example, in an oxy-Michael cyclization to form a 4-hydroxy-tetrahydropyran, TBAF-mediated conditions can lead to the trans-2,6-disubstituted product via a boat-like transition state, while acid-mediated conditions (TFA) can favor the cis-2,6-isomer through a chair-like transition state. whiterose.ac.uk This demonstrates the potential to control the stereochemistry at the C2 and C6 positions through careful selection of reagents.

Installation and Stereocontrol of the 4-Amino Functionality

With the 2-methyl-tetrahydropyran-4-one precursor in hand, the next critical phase is the introduction of the C4-amino group with the correct trans stereochemistry relative to the C2-methyl group.

Strategies for Achieving trans-Relative Stereochemistry between C2-Methyl and C4-Amine

Achieving the desired trans-1,3-diaxial or diequatorial relationship between the C2-methyl and C4-amino groups requires careful consideration of the conformational preferences of the tetrahydropyran ring and the mechanism of the amination reaction. The tetrahydropyran ring typically adopts a chair conformation. An existing equatorial methyl group at the C2 position will sterically hinder the equatorial face of the C4 position.

Therefore, a stereoselective reduction of an intermediate, such as an oxime or imine formed at C4, is a primary strategy. If the C2-methyl group preferentially occupies an equatorial position, it will direct the incoming hydride reagent to the axial face, resulting in the formation of an equatorial amino group. This equatorial-equatorial arrangement corresponds to the desired trans stereochemistry. Conversely, if the reduction is performed on a substrate where the C2-methyl group is axial, it would direct the hydride to the equatorial face, leading to an axial amine, which also results in a trans product. The thermodynamic stability of the final product often favors the diequatorial isomer.

Reductive Amination and Alternative Amination Protocols

Reductive amination is a highly effective and widely used method for converting a ketone to an amine in a single pot. wikipedia.orgjocpr.com The process involves the initial formation of an imine or enamine intermediate from the tetrahydropyran-4-one and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), which is then reduced in situ to the final amine. masterorganicchemistry.com

The choice of reducing agent is critical for controlling the selectivity of the reaction. Mild reducing agents are preferred as they selectively reduce the protonated iminium ion intermediate much faster than the starting ketone. masterorganicchemistry.com This allows the equilibrium between the ketone and the imine to be driven towards the product. masterorganicchemistry.com

Commonly used reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is stable in weakly acidic conditions (pH 3-6) where imine formation is favorable and is selective for the iminium ion over the ketone. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): STAB is a milder and less toxic alternative to NaBH₃CN. wikipedia.orgresearchgate.net It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and does not require strict pH control. masterorganicchemistry.comresearchgate.net

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is another common method. wikipedia.org This approach is often considered a "green" chemistry alternative. jocpr.com

| Reducing Agent | Typical Conditions | Key Advantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, NH₄OAc, pH 3-6 | Highly selective for iminium ion reduction. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid | Mild, non-toxic, high functional group tolerance, no pH control needed. wikipedia.orgresearchgate.net |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | H₂ gas, metal catalyst, alcohol solvent | "Green" method, avoids stoichiometric boron waste. wikipedia.org |

| Borane-Ammonia (BH₃-NH₃) with TiF₄ | Dichloroethane (DCE), reflux | One-pot from carboxylic acid precursors, stable reductant. nih.gov |

Alternative protocols for installing the amine group include the conversion of the ketone to an oxime followed by reduction, or the reduction of an azide (B81097) introduced via nucleophilic substitution of a corresponding C4-mesylate or tosylate. These multi-step sequences, however, are often less efficient than direct reductive amination.

Chiral Auxiliary and Chiral Pool-Based Synthetic Approaches

Chiral auxiliary and chiral pool strategies offer powerful alternatives to asymmetric catalysis for controlling stereochemistry. These methods leverage pre-existing sources of chirality to direct the formation of new stereocenters.

A chiral auxiliary-based approach involves covalently attaching a chiral molecule to an acyclic precursor. nih.govharvard.edu This auxiliary then directs the stereochemical course of the cyclization reaction to form the tetrahydropyran ring. For example, an amide derived from pseudoephenamine can be used to control alkylation reactions that set key stereocenters before cyclization. nih.gov After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. This method allows for the synthesis of enantiomerically enriched products with high diastereoselectivity. nih.govharvard.edu

Chemoenzymatic Transformations in Tetrahydropyran Synthesis

Chemoenzymatic approaches merge the selectivity of biocatalysts with the practicality of traditional chemical synthesis, providing powerful tools for creating complex chiral molecules. For the synthesis of trans-2-Methyl-tetrahydro-pyran-4-ylamine, two key enzymatic transformations are particularly relevant: transaminase-mediated amination and lipase-catalyzed kinetic resolution.

Transaminase Biocatalysis: Amine transaminases (ATAs) are instrumental in the asymmetric synthesis of chiral primary amines from prochiral ketones. beilstein-journals.org This method can be hypothetically applied to the synthesis of the target molecule starting from 2-methyl-tetrahydro-pyran-4-one. By selecting an appropriate (R)- or (S)-selective ω-transaminase, the desired stereochemistry at the C4 position can be established. These enzymes utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to transfer an amino group from an amine donor to the ketone substrate. core.ac.uk Significant progress has been made to broaden the substrate scope of these enzymes and to overcome equilibrium limitations, making them a viable option for industrial-scale synthesis. beilstein-journals.orgresearchgate.net The reaction proceeds under mild conditions, which is a key advantage of biocatalysis. core.ac.uk

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic mixtures of alcohols and amines due to their high enantioselectivity and stability in organic solvents. pensoft.net In a potential synthetic route to this compound, a racemic mixture of a precursor, such as trans-2-methyl-tetrahydro-pyran-4-ol, could be resolved. Lipases catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted and allowing for their separation. For instance, Candida antarctica lipase (B570770) B (CALB) is a common choice for such resolutions. researchgate.net This strategy provides access to enantiomerically pure intermediates that can then be converted to the final target amine.

The table below illustrates potential chemoenzymatic steps applicable to the synthesis of the target compound's precursors.

| Enzyme Class | Precursor Substrate | Reaction Type | Potential Product |

| ω-Transaminase | 2-Methyl-tetrahydro-pyran-4-one | Asymmetric Amination | Enantiopure 2-Methyl-tetrahydro-pyran-4-ylamine |

| Lipase | Racemic trans-2-Methyl-tetrahydro-pyran-4-ol | Kinetic Resolution (Acylation) | Enantiopure (1S,2R,4S)-2-Methyl-tetrahydro-pyran-4-ol and its acetate (B1210297) ester |

Catalytic Enantioselective and Diastereoselective Methods

The precise control of stereochemistry is a central theme in modern organic synthesis. Catalytic asymmetric methods are paramount for establishing the desired trans configuration and enantiopurity of 2-methyl-tetrahydro-pyran-4-ylamine.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful strategy for asymmetric synthesis. proquest.com For the construction of substituted tetrahydropyrans, several organocatalytic methods are noteworthy, including domino reactions and Prins cyclizations.

A prominent approach involves the domino Michael-hemiacetalization reaction. nih.gov This strategy can be used to construct highly functionalized tetrahydropyran rings with excellent stereocontrol. For example, the reaction of 1,3-dicarbonyl compounds with α-hydroxymethyl nitroalkenes, catalyzed by a chiral squaramide, can yield polyfunctionalized tetrahydropyranols. These intermediates can then be further transformed into the desired substituted tetrahydropyran core. nih.gov

Another powerful organocatalytic method is the asymmetric Prins cyclization. researchgate.net Chiral Brønsted acids, such as confined imidodiphosphoric acids, can catalyze the reaction between homoallylic alcohols and aldehydes to produce tetrahydropyran rings with high enantioselectivity. researchgate.net The stereochemical outcome of these reactions can be controlled by the catalyst, allowing for the selective synthesis of specific diastereomers. By carefully choosing the starting materials, a 2-methyl-substituted tetrahydropyran ring with a functional handle at the C4 position can be constructed, which can subsequently be converted to the amine.

The following table summarizes key organocatalytic reactions for tetrahydropyran synthesis.

| Reaction Type | Catalyst Type | Substrates | Key Features |

| Domino Michael-Hemiacetalization | Chiral Squaramide | 1,3-Dicarbonyl compounds, α-Hydroxymethyl nitroalkenes | High diastereo- and enantioselectivity, formation of multiple stereocenters. nih.gov |

| Asymmetric Prins Cyclization | Chiral Brønsted Acid (e.g., Imidodiphosphoric acid) | Homoallylic alcohols, Aldehydes | Excellent regio- and enantioselectivity for functionalized tetrahydropyrans. researchgate.net |

| Intramolecular Oxa-Michael Addition | Chiral Phosphoric Acids | Hydroxy-functionalized aryl thioacrylates | High enantioselectivity for spirocyclic tetrahydropyrans. pensoft.net |

Transition-Metal Catalyzed Annulations and Hydrofunctionalizations

Transition-metal catalysis offers a broad spectrum of reactions for the efficient and selective synthesis of heterocyclic compounds, including tetrahydropyrans. nih.gov Catalysts based on palladium, rhodium, and gold have been successfully employed for this purpose.

Palladium Catalysis: Palladium-catalyzed reactions are versatile for forming C-C and C-O bonds. A palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. beilstein-journals.orgcore.ac.uk This method involves the reaction of an acyclic alkenol with an aryl boronic acid, where the palladium catalyst controls the stereochemistry of the cyclization. Additionally, palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols provides a route to 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net

Rhodium Catalysis: Rhodium catalysts have been shown to be effective in the diastereoselective cyclization of allenols. This atom-economic process provides access to 2,4-disubstituted and 2,4,6-trisubstituted tetrahydropyrans with high syn-selectivity. nih.gov This methodology could be adapted to install the methyl group at C2 and a precursor to the amine group at C4 with the desired relative stereochemistry.

Gold Catalysis: Gold catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack. An intermolecular gold-catalyzed [2+2+2] cycloaddition between an allenamide, an alkene, and an aldehyde has been reported as a direct route to highly substituted tetrahydropyrans with good enantioselectivity. proquest.com This approach allows for the rapid assembly of the tetrahydropyran core from simple starting materials.

Below is a table highlighting examples of transition-metal catalyzed reactions for tetrahydropyran synthesis.

| Metal Catalyst | Reaction Type | Substrates | Stereoselectivity |

| Palladium | Oxidative Heck Redox-Relay | Acyclic Alkenols, Aryl Boronic Acids | High for 2,6-trans products. beilstein-journals.orgcore.ac.uk |

| Rhodium | Cyclization of Allenols | Terminal and Internal Allenols | High syn-selectivity. nih.gov |

| Gold | [2+2+2] Cycloaddition | Allenamides, Alkenes, Aldehydes | Good to very good enantioselectivity. proquest.com |

Microwave-Assisted Synthetic Protocols for Tetrahydropyran Derivatives

Microwave-assisted organic synthesis has gained prominence as a technology that can significantly accelerate reaction rates, improve yields, and enhance product purity. researchgate.net The application of microwave irradiation to the synthesis of tetrahydropyran derivatives often leads to more efficient and environmentally friendly protocols.

One notable example is the microwave-assisted Prins cyclization. A bismuth(III) chloride-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde under microwave irradiation has been shown to produce 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.org This rapid method highlights the potential of microwave heating to drive reactions to completion in a fraction of the time required by conventional heating. The resulting 4-chloro substituent can serve as a handle for further functionalization, including the introduction of an amino group.

Microwave irradiation has also been successfully applied to multicomponent reactions for the synthesis of fused pyran derivatives. nih.gov While not directly forming simple tetrahydropyrans, these examples demonstrate the broad applicability of microwave technology in pyran chemistry. The rapid and efficient nature of microwave-assisted synthesis makes it an attractive option for the development of novel routes to compounds like this compound.

| Reaction | Catalyst | Key Features under Microwave Irradiation |

| Prins Cyclization | Bismuth(III) chloride | Rapid formation of a single diastereomer of 4-chlorotetrahydropyran. beilstein-journals.org |

| Multicomponent Synthesis of Fused Pyrans | Sodium Hydroxide | Short reaction times and high yields for complex pyran structures. nih.gov |

Conformational Analysis and Stereochemical Dynamics of Trans 2 Methyl Tetrahydro Pyran 4 Ylamine

Theoretical and Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools to predict and analyze the conformational preferences and energy landscapes of molecules. These methods are particularly valuable for compounds where experimental data is scarce.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide accurate calculations of molecular geometries, energies, and vibrational frequencies. nih.gov For trans-2-Methyl-tetrahydro-pyran-4-ylamine, these calculations would be employed to determine the relative energies of the possible chair conformations and the transition states that separate them.

The two primary chair conformations for the trans-1,3-disubstituted pattern (relative to the oxygen atom) would be the diequatorial and the diaxial conformers. In the case of this compound, the substituents are in a 1,3-relationship with respect to each other across the ring oxygen. The two chair conformations would be:

Chair Conformer I (2e, 4e): The C2-methyl group is in an equatorial position, and the C4-amino group is in an equatorial position.

Chair Conformer II (2a, 4a): The C2-methyl group is in an axial position, and the C4-amino group is in an axial position.

DFT calculations, for instance using the B3LYP functional with a basis set such as 6-311G(d,p), would be expected to show that the diequatorial conformer is significantly more stable than the diaxial conformer. nih.gov This is due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial form. The energy difference between these conformers can be estimated from the A-values of the substituents. The A-value for a methyl group on a cyclohexane (B81311) ring is approximately 1.7 kcal/mol, and for an amino group, it is around 1.2-1.6 kcal/mol. In tetrahydropyrans, the A-value for a 2-methyl group has been calculated to be around 3.18 kcal/mol, which is significantly larger than in cyclohexane due to stereoelectronic effects involving the ring oxygen. researchwithnj.com The A-value for a 4-amino group would be expected to be similar to its value in cyclohexane.

The total energetic cost of the diaxial conformation would be the sum of the A-values of the methyl and amino groups, leading to a substantial preference for the diequatorial conformer. DFT calculations can also be used to map the potential energy surface for the ring inversion process, identifying the transition state energies, which typically involve twist-boat conformations. whiterose.ac.uk

Table 1: Illustrative DFT-Calculated Relative Energies for Conformations of this compound

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair I | 2-Me (equatorial), 4-NH2 (equatorial) | 0.00 (most stable) |

| Chair II | 2-Me (axial), 4-NH2 (axial) | > 4.5 (estimated) |

| Twist-Boat | - | ~5-7 (transition state) |

Note: These are hypothetical values based on typical A-values and computational studies of analogous compounds. Specific values for the title compound would require dedicated calculations.

Molecular mechanics methods, which employ classical force fields (like MMFF94 or OPLS), offer a computationally less expensive alternative for exploring the conformational space of molecules. nih.gov These methods are particularly useful for larger molecules or for performing molecular dynamics simulations. A force field is a set of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates. For heterocyclic systems, the accuracy of the force field in reproducing the torsional potentials and non-bonded interactions around the heteroatom is crucial.

For this compound, a molecular mechanics approach would also predict the diequatorial conformer to be the most stable. The energy minimization calculations would yield the optimized geometries and relative steric energies of the conformers. While generally less accurate than high-level ab initio or DFT methods, well-parameterized force fields can provide reliable predictions for the conformational preferences of substituted tetrahydropyrans.

Experimental Techniques for Conformational Elucidation

While no specific experimental data for this compound are readily available, the following techniques are standard for determining the conformation of such molecules.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, several NMR techniques would be informative.

The analysis of proton-proton (¹H-¹H) coupling constants (J-values) is particularly useful. The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (³J_ax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is smaller (2-5 Hz).

For the diequatorial conformer of this compound, the proton at C2 (adjacent to the equatorial methyl group) would be axial, and the proton at C4 (adjacent to the equatorial amino group) would also be axial. The coupling constants between these axial protons and the adjacent axial protons on C3 and C5 would be large. Conversely, in the diaxial conformer, the C2 and C4 protons would be equatorial, leading to smaller coupling constants. The observation of large ³J values for the ring protons would provide strong evidence for the predominance of the diequatorial chair conformation in solution. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can detect protons that are close in space. For the diequatorial conformer, NOE correlations would be expected between the axial protons on C2, C4, and the axial protons on the other ring carbons. In contrast, the diaxial conformer would show NOE correlations between the axial methyl and amino groups and the other axial protons. The absence of such correlations would further support the diequatorial assignment. acs.org

Table 2: Expected ¹H-¹H Coupling Constants for the Diequatorial Conformer of this compound

| Coupling Protons | Expected J-value (Hz) | Dihedral Angle |

|---|---|---|

| H2ax - H3ax | 8 - 13 | ~180° |

| H2ax - H3eq | 2 - 5 | ~60° |

| H4ax - H3ax | 8 - 13 | ~180° |

| H4ax - H3eq | 2 - 5 | ~60° |

| H4ax - H5ax | 8 - 13 | ~180° |

| H4ax - H5eq | 2 - 5 | ~60° |

Note: These are typical values for protons in a chair conformation.

X-ray crystallography provides unambiguous information about the conformation of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise positions of the atoms. For this compound, an X-ray crystal structure would definitively show the chair conformation of the tetrahydropyran (B127337) ring and the equatorial or axial positions of the methyl and amino substituents. researchgate.net

Given the strong preference for the diequatorial conformer predicted by computational methods, it is highly probable that this is the conformation that would be observed in the crystal lattice. The crystal structure would also provide precise bond lengths, bond angles, and torsion angles, which could be compared with the results of theoretical calculations. researchgate.netnih.gov

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's geometry and conformation. While it can be challenging to assign specific vibrational modes to different conformers, computational methods (like DFT) can be used to predict the vibrational spectra for each conformer. researchgate.netuobaghdad.edu.iq Comparison of the calculated spectra with the experimental IR and Raman spectra can help to confirm the dominant conformation. For substituted tetrahydropyrans, characteristic ring stretching and deformation modes can be sensitive to the substitution pattern and stereochemistry.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. whiterose.ac.ukchemscene.com This technique is only applicable to chiral molecules. This compound is chiral, and therefore a CD spectrum could be obtained for each enantiomer. The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of a chiral center. Theoretical calculations can be used to predict the CD spectrum for a given enantiomer and conformation, and comparison with the experimental spectrum can provide strong evidence for the stereochemical assignment.

Intramolecular Interactions and Anomeric Effects Influencing Tetrahydropyran Conformation

The conformational preference of the tetrahydropyran ring in this compound is primarily determined by the interplay of several intramolecular interactions. These include steric hindrance, primarily 1,3-diaxial interactions, and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C-2 in this case, adjacent to the ring oxygen) to occupy an axial position, despite potential steric repulsion. nih.gov This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C-substituent bond (n→σ*). nih.gov In the case of the 2-methyl substituent, which is not strongly electronegative, the anomeric effect is generally considered to be weak or negligible compared to steric factors.

However, theoretical studies on 2-substituted tetrahydropyrans, including those with amino groups, indicate that hyperconjugation can play a role. nih.gov For the conformer with an axial 2-methyl group, there is a potential, albeit weak, stabilizing hyperconjugative interaction. Conversely, for the conformer with an axial 4-amino group, there is no classical anomeric effect at play as the amino group is not at the anomeric position.

The dominant factor in determining the conformational equilibrium is often steric hindrance. In the chair conformation, substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial atoms. For the (2-Me-ax, 4-NH2-eq) conformer, the axial methyl group would experience steric repulsion with the axial hydrogens at C-4 and C-6. For the (2-Me-eq, 4-NH2-ax) conformer, the axial amino group would interact with the axial hydrogens at C-2 and C-6.

Furthermore, the possibility of an intramolecular hydrogen bond between the 4-amino group and the ring oxygen could influence the conformational equilibrium. If the 4-amino group is in an axial position, it is geometrically positioned to potentially form a hydrogen bond with the endocyclic oxygen atom. Such an interaction would stabilize the (2-Me-eq, 4-NH2-ax) conformer. The strength of this hydrogen bond would depend on the solvent environment.

Theoretical studies on 2-aminotetrahydropyran have shown that while there is a stabilizing hyperconjugative interaction in the axial isomer, steric repulsion can lead to a preference for the equatorial conformation. nih.gov When considering the additional methyl group in this compound, the steric demands of both substituents must be taken into account.

The relative stability of the two chair conformers can be estimated by considering the A-values (conformational free energy differences) of the individual substituents in a cyclohexane system as a baseline, though these values are modified in the heterocycle. The interplay of these effects results in a dynamic equilibrium between the two chair conformations.

Interactive Data Table: Estimated Conformational Energies of 2,4-Disubstituted Tetrahydropyran Chair Conformers

| Conformer | 2-Methyl Position | 4-Amino Position | Key Stabilizing Interactions | Key Destabilizing Interactions | Estimated Relative Energy (kcal/mol) |

| A | Equatorial | Axial | Potential Intramolecular H-bond (NH2...O) | 1,3-Diaxial (NH2...H) | Lower |

| B | Axial | Equatorial | Weak Anomeric-type effect | 1,3-Diaxial (Me...H) | Higher |

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound is highly sensitive to the solvent environment. Solvents can influence the stability of the conformers by solvating the different substituent groups and by modulating the strength of intramolecular interactions, including the anomeric effect and hydrogen bonding.

Polar solvents are known to reduce the magnitude of the anomeric effect. nih.gov This is because polar solvent molecules can solvate the lone pairs of the ring oxygen, thereby reducing their availability for hyperconjugation with the σ* orbital of the axial C-2 substituent bond. nih.gov Consequently, in more polar solvents, the preference for the axial orientation of an electronegative substituent at C-2 is diminished. While the methyl group is not strongly electronegative, any minor stabilizing stereoelectronic effect for the axial methyl group would be lessened in a polar medium.

Furthermore, the ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role. In protic solvents like water or alcohols, the solvent molecules can form hydrogen bonds with both the amino group and the ring oxygen. This intermolecular hydrogen bonding can compete with and disrupt any potential intramolecular hydrogen bond between the axial 4-amino group and the ring oxygen. nih.gov This would destabilize the (2-Me-eq, 4-NH2-ax) conformer relative to the (2-Me-ax, 4-NH2-eq) conformer.

Conversely, in aprotic, non-polar solvents, intramolecular hydrogen bonding is more likely to occur, which would favor the conformer with the axial amino group. The dielectric constant of the solvent also plays a role; a higher dielectric constant can stabilize the more polar conformer. Generally, the conformer with equatorial substituents is less polar than the one with axial substituents.

Computational studies on substituted tetrahydropyrans have demonstrated that as solvent polarity increases, the conformational preference for the anomerically favored axial conformer is reduced. nih.gov For this compound, this implies that in polar, protic solvents, the equilibrium is likely to shift towards the conformer that minimizes steric interactions and is better solvated, which would likely be the diequatorial-like conformer if it were accessible, or in this trans case, the conformer that best accommodates solvation of the polar amino group.

Interactive Data Table: Expected Influence of Solvent on the Conformational Equilibrium of this compound

Note: This table presents qualitative predictions based on established principles of solvent effects on conformational equilibria in related systems.

| Solvent Type | Dielectric Constant | H-Bonding Ability | Expected Effect on Anomeric Effect | Expected Effect on Intramolecular H-Bond | Predominant Conformer (Predicted) |

| Non-polar (e.g., Hexane) | Low | None | Minimal | Favored | 2-Me-eq, 4-NH2-ax |

| Aprotic Polar (e.g., Acetone) | High | Acceptor | Weakened | Potentially Disrupted | Shift towards 2-Me-ax, 4-NH2-eq |

| Protic Polar (e.g., Water) | High | Donor & Acceptor | Weakened | Disrupted | 2-Me-ax, 4-NH2-eq |

Reactivity and Reaction Mechanisms of Trans 2 Methyl Tetrahydro Pyran 4 Ylamine

Reactivity Profile of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group in trans-2-Methyl-tetrahydro-pyran-4-ylamine makes it a nucleophilic center, readily participating in a variety of chemical transformations. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com

The secondary amine of this compound can be readily derivatized through reactions with various electrophiles.

Acylation: This reaction involves the treatment of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. The base is necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction conditions required.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This transformation is analogous to acylation, with the sulfonyl group being introduced at the nitrogen atom.

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Methyl iodide | Tertiary amine | Base (e.g., potassium carbonate), polar solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine), aprotic solvent |

The nucleophilic nature of the secondary amine allows for its conversion into other important functional groups, including amides, ureas, and carbamates.

Amides: Beyond the use of acyl halides, amides can be synthesized through the coupling of this compound with carboxylic acids using a variety of coupling agents (e.g., DCC, EDC). Transamidation reactions, where the amine displaces an amine from an existing amide, are also a viable synthetic route under specific catalytic conditions. organic-chemistry.org

Ureas: The formation of urea (B33335) derivatives can be accomplished by reacting the amine with isocyanates. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can yield unsymmetrical ureas. The urea functionality is of significant interest in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov

Carbamates: Carbamates are typically synthesized by reacting the amine with chloroformates or by a three-component coupling involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org These functional groups are prevalent in pharmaceuticals and are also used as protecting groups in organic synthesis. nih.gov The reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common method for the introduction of the Boc protecting group.

| Derivative | Reagent Example | Key Intermediate/Mechanism |

| Amide | Carboxylic acid + coupling agent | Activated carboxylic acid |

| Urea | Phenyl isocyanate | Nucleophilic addition to isocyanate |

| Carbamate | Benzyl chloroformate | Nucleophilic acyl substitution |

Stereospecificity and Stereoselectivity in Reactions Involving the Tetrahydropyran (B127337) Ring

The stereochemistry of the trans-2-methyl-tetrahydropyran-4-yl moiety plays a crucial role in directing the outcome of subsequent chemical transformations. The chair conformation of the tetrahydropyran ring, with the substituents occupying specific axial or equatorial positions, can influence the approach of reagents and the stereochemical course of reactions.

Ring-Opening and Ring-Contraction/Expansion Reactions of Aminotetrahydropyrans

The tetrahydropyran ring is generally stable under many reaction conditions. However, under forcing conditions, such as treatment with strong Lewis acids or certain reducing agents, ring-opening reactions can occur. nih.gov The presence of the heteroatom (oxygen) and the amino substituent can influence the regioselectivity of such cleavage.

Ring-contraction and expansion reactions are less common for simple tetrahydropyrans but can be induced under specific circumstances, often involving radical intermediates or rearrangement of reactive intermediates like carbocations or carbenes. For instance, reactions that proceed through a carbocation adjacent to the ring oxygen could potentially lead to ring-contracted products via a Wagner-Meerwein type rearrangement. However, such reactions are highly substrate-dependent and not typically characteristic of the general reactivity of aminotetrahydropyrans under standard synthetic conditions.

Regioselective Functionalization of the Tetrahydropyran Core

While the primary reactive site of this compound is the amino group, functionalization of the tetrahydropyran ring itself is also an area of synthetic interest. The electron-withdrawing effect of the ring oxygen can influence the reactivity of the adjacent C-H bonds.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially allow for the regioselective introduction of new functional groups onto the tetrahydropyran core. The directing ability of the amine or its derivatives (e.g., amides) could be exploited to achieve functionalization at specific positions, for example, at the C-3 or C-5 positions. The steric hindrance imposed by the methyl group at C-2 would also play a significant role in determining the regioselectivity of such transformations.

Applications As a Chiral Building Block in Complex Chemical Synthesis

Utilization in the Construction of Diverse Heterocyclic Frameworks

The aminotetrahydropyran motif is a privileged scaffold in drug discovery, and trans-2-Methyl-tetrahydro-pyran-4-ylamine serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The primary amine provides a nucleophilic handle for a variety of transformations, enabling the construction of fused, spirocyclic, and other elaborate ring systems.

One key strategy involves the elaboration of the amine functional group. For instance, the amine can be converted into an azide (B81097). This transformation opens up pathways to triazole-containing heterocycles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govsygnaturediscovery.com This "click chemistry" approach is highly efficient and allows for the linkage of the aminotetrahydropyran core to a wide array of alkyne-containing fragments, rapidly generating libraries of diverse heterocyclic compounds. nih.gov

Furthermore, the amine can participate in cyclization reactions to form new rings. By reacting with appropriate bifunctional reagents, it can be integrated into new heterocyclic frameworks such as pyrimidines, imidazoles, or piperazines. These strategies are fundamental in medicinal chemistry for exploring the chemical space around the core tetrahydropyran (B127337) scaffold to optimize biological activity. amazonaws.com

Table 1: Synthetic Pathways for Heterocycle Construction

| Starting Scaffold | Key Intermediate | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Aminotetrahydropyran | Azidotetrahydropyran | Azide-Alkyne Cycloaddition | Triazole-substituted tetrahydropyran |

| Aminotetrahydropyran | Amide/Imine | Condensation/Cyclization | Fused Pyrimidines, Imidazoles, etc. |

Role in the Synthesis of Specific Advanced Organic Molecules

The aminotetrahydropyran scaffold is a crucial component in several classes of advanced organic molecules, most notably in inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. nih.govjetir.org Many potent DPP-4 inhibitors feature a substituted aminotetrahydropyran ring that interacts with key residues in the S2 pocket of the enzyme. nih.gov

While specific examples detailing the use of this compound in marketed drugs are not prevalent in publicly accessible literature, its structural motifs are highly relevant. For example, the drug Omarigliptin, a long-acting DPP-4 inhibitor, contains a substituted aminotetrahydropyran core. nih.gov The synthesis of analogues of such drugs often involves the coupling of a chiral aminotetrahydropyran building block with a heterocyclic core. mdpi.com The stereochemistry of the methyl group and the amine in the trans configuration is critical for establishing the precise three-dimensional orientation required for potent biological activity.

The synthesis of these advanced molecules typically involves amide bond formation or reductive amination, coupling the chiral amine of the tetrahydropyran building block with the rest of the target molecule. The robustness of the tetrahydropyran ring allows for a wide range of reaction conditions to be employed in subsequent synthetic steps. mdpi.com

Development of Chiral Auxiliaries and Ligands Based on the Aminotetrahydropyran Scaffold

The inherent chirality of this compound makes its enantiopure forms (specifically, (2R,4R) and (2S,4S) isomers) attractive candidates for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. nih.gov Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, which are fundamental in modern synthetic chemistry. uwindsor.ca

The primary amine of the aminotetrahydropyran can be readily functionalized to introduce phosphine, oxazoline, or other coordinating groups, leading to the formation of bidentate or tridentate chiral ligands (e.g., P,N-ligands). researchgate.net These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to create catalysts for a variety of asymmetric transformations, including hydrogenations, allylic substitutions, and cross-coupling reactions. nih.govenamine.net

The conformational rigidity of the tetrahydropyran ring and the defined spatial relationship between the methyl group at C-2 and the functionalized amino group at C-4 can create a well-defined chiral pocket around the metal center. This structure is crucial for inducing high levels of enantioselectivity in catalytic reactions by differentiating between the diastereomeric transition states. uwindsor.ca Although specific, widely-used ligands based on this exact scaffold are not yet prominent in the literature, the underlying principles of chiral ligand design strongly support its potential in this area. mdpi.com

Table 2: Potential Chiral Ligand Architectures

| Ligand Class | Coordinating Atoms | Potential Catalytic Application |

|---|---|---|

| Phosphino-Amine | P, N | Asymmetric Hydrogenation, Cross-Coupling |

| Amino-Alcohol (derived) | N, O | Asymmetric Transfer Hydrogenation |

Strategic Use in Combinatorial Library Synthesis (Focus on Chemical Diversity)

Combinatorial chemistry is a powerful tool used in drug discovery to rapidly generate a large number of diverse compounds for high-throughput screening. wikipedia.orgnih.gov Chiral, sp³-rich building blocks like this compound are highly sought after for inclusion in these libraries because they introduce three-dimensional complexity, which is often lacking in traditional flat, aromatic compound collections. nih.govnih.gov

The aminotetrahydropyran scaffold serves as an excellent starting point for diversity-oriented synthesis. mdpi.com The primary amine can be functionalized in a parallel synthesis format with a wide variety of reagents, such as carboxylic acids (to form amides), aldehydes/ketones (to form imines, followed by reduction to secondary amines), sulfonyl chlorides (to form sulfonamides), and isocyanates (to form ureas).

Each of these reactions can be used to attach a different "R-group," thereby creating a library of compounds where the aminotetrahydropyran core is held constant while the peripheral substituents are varied. The two stereocenters on the ring (at C-2 and C-4) provide a fixed, rigid orientation for these appended R-groups, allowing for a systematic exploration of the chemical space in three dimensions. This approach enables the generation of highly diverse libraries of drug-like molecules for screening against various biological targets. nih.gov

Advanced Spectroscopic Characterization Methods in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). thermofisher.com This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For "trans-2-Methyl-tetrahydro-pyran-4-ylamine," the molecular formula is C6H13NO. The expected monoisotopic mass can be calculated with high precision. HRMS analysis would involve ionizing the molecule, often resulting in the protonated species [M+H]+, and measuring its exact m/z. The experimentally determined mass is then compared to the theoretical mass. A minimal mass error provides strong evidence for the correct elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data for "this compound"

| Parameter | Value |

| Molecular Formula | C6H13NO |

| Monoisotopic Mass | 115.09971 Da |

| Ion Species | [M+H]+ |

| Theoretical m/z | 116.10752 |

| Expected Experimental m/z | 116.1075 ± 0.0006 |

| Mass Accuracy | < 5 ppm |

This interactive table showcases the precision of HRMS in confirming the elemental composition.

This high level of accuracy is crucial for distinguishing between isomers and other potential impurities, ensuring the identity of the synthesized compound.

Comprehensive 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for unambiguously determining the complex structure and stereochemistry of "this compound." wikipedia.orglibretexts.org These techniques reveal correlations between different nuclei, allowing for a complete mapping of the molecular framework. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orglibretexts.org For "this compound," COSY would show correlations between the proton at C2 and the protons at C3, the C3 protons and the proton at C4, and so on around the ring, confirming the carbon backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the methyl protons at C2 and the carbon atom C3, confirming their relative positions.

The trans stereochemistry of the methyl and amine groups can be inferred from the coupling constants observed in the 1D ¹H NMR spectrum and further supported by Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.

Table 2: Predicted 2D NMR Correlations for "this compound"

| Proton(s) | COSY Correlations (with H) | HSQC Correlation (with C) | HMBC Correlations (with C) |

| H at C2 | H at C3 | C2 | C3, C6, Methyl C |

| H at C4 | H at C3, H at C5 | C4 | C2, C3, C5, C6 |

| Methyl H's | - | Methyl C | C2, C3 |

| H's at C6 | H at C5 | C6 | C2, C5 |

This interactive table illustrates the expected connectivity map from various 2D NMR experiments.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for determining its enantiomeric excess if a specific stereoisomer is synthesized.

GC-MS (Gas Chromatography-Mass Spectrometry): This method is highly effective for assessing the purity of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then detected by a mass spectrometer. A single peak in the chromatogram with the correct mass spectrum would indicate a high degree of purity. nih.gov

Chiral HPLC (High-Performance Liquid Chromatography): Since "this compound" is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers. mdpi.comresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. mdpi.comphenomenex.com

Table 3: Representative Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (2R,4S)-isomer | 8.5 | 98,000 | 96.0 |

| (2S,4R)-isomer | 10.2 | 2,000 |

This interactive table provides a hypothetical example of data obtained from a chiral HPLC analysis to determine enantiomeric purity.

Spectroscopic Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The solid-state packing and physical properties of a molecule are governed by its intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting material properties.

Hydrogen Bonding Networks: The primary amine group (-NH2) in "this compound" can act as both a hydrogen bond donor and acceptor, while the ether oxygen in the tetrahydropyran (B127337) ring can act as a hydrogen bond acceptor. In the solid state, these functional groups are expected to form a network of intermolecular hydrogen bonds (N-H···O and N-H···N). These interactions can be studied using techniques like X-ray crystallography and infrared (IR) spectroscopy, where hydrogen bonding often leads to a broadening and red-shift of the N-H stretching frequency. nih.gov

Hirshfeld Surface Analysis: This computational method provides a powerful way to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties that highlight different types of intermolecular contacts and their relative importance. For "this compound," this analysis would likely reveal the significance of H···H, O···H, and N···H contacts, corresponding to van der Waals forces and hydrogen bonds, respectively. nih.gov The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different intermolecular contacts, offering insights into the crystal packing stabilization. acs.org

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Predicted Contribution (%) | Dominant Interaction |

| H···H | ~45% | Van der Waals |

| O···H / H···O | ~25% | Hydrogen Bonding |

| N···H / H···N | ~15% | Hydrogen Bonding |

| C···H / H···C | ~10% | Weak van der Waals |

| Other | ~5% | Minor Contacts |

This interactive table summarizes the expected quantitative results from a Hirshfeld surface analysis, highlighting the key intermolecular forces.

Computational Modeling and Mechanistic Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for mapping the potential energy surfaces of reactions involving trans-2-Methyl-tetrahydro-pyran-4-ylamine. Such calculations can elucidate detailed reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. The analysis of transition state geometries and their associated activation energies allows for predictions of reaction kinetics and stereochemical outcomes.

For instance, in nucleophilic substitution reactions at the C4 position, quantum chemical calculations could predict whether the reaction proceeds via an SN1 or SN2 mechanism. Furthermore, these calculations can determine the energetic barriers for different stereochemical pathways, which is essential for designing stereoselective syntheses. A hypothetical application of DFT could involve modeling the N-alkylation of this compound to predict the most favorable reaction conditions and reagents.

Table 1: Illustrative Data from a Hypothetical Quantum Chemical Analysis of a Reaction Intermediate

| Property | Value | Description |

| Electronic Energy | -450.23 Hartree | The total electronic energy of the molecule at its optimized geometry. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Association

Moreover, MD simulations are invaluable for studying intermolecular association, such as the binding of this compound to a biological target. By simulating the dynamic interactions between the ligand and a protein's active site, researchers can identify key binding modes, estimate binding free energies, and understand the role of solvent molecules in the binding process. This information is critical for the rational design of molecules with enhanced affinity and selectivity.

Chemoinformatics and Scaffold Analysis for Synthetic Accessibility

Chemoinformatics encompasses a range of computational techniques used to analyze chemical data. For this compound, chemoinformatic tools can be used to predict a variety of physicochemical properties, such as solubility, lipophilicity (logP), and pKa. These predictions are useful in the early stages of drug discovery to assess the "drug-likeness" of a molecule.

Scaffold analysis involves identifying the core structural motifs of a molecule and searching for their prevalence in chemical databases. The 2-methyl-tetrahydropyran-4-amine scaffold is a key component in a number of biologically active compounds. Analyzing the synthetic routes to analogous structures can provide valuable insights into the most efficient ways to synthesize and derivatize this compound. This analysis can also highlight areas of chemical space that are underexplored, suggesting opportunities for the design of novel analogues with unique properties.

Table 2: Predicted Physicochemical Properties of Substituted Tetrahydropyran (B127337) Amines

| Property | Predicted Value Range | Method |

| Molecular Weight | 115 - 250 g/mol | In silico calculation |

| logP | 0.5 - 3.0 | Various predictive models |

| pKa (amine) | 8.5 - 10.0 | ACD/Labs, ChemAxon |

| Polar Surface Area | 20 - 60 Ų | In silico calculation |

Theoretical Studies on Non-covalent Interactions and Molecular Recognition

The biological activity and physical properties of this compound are governed by its non-covalent interactions. Theoretical studies, often using high-level ab initio calculations or sophisticated molecular mechanics force fields, can quantify the strength and nature of these interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions.

The primary amine group is a potent hydrogen bond donor, while the ether oxygen of the tetrahydropyran ring can act as a hydrogen bond acceptor. Theoretical studies on similar systems have shown that the interplay of these interactions is crucial for molecular recognition. acs.orgnih.gov For example, in a protein-ligand complex, the amine group could form a critical hydrogen bond with a carbonyl oxygen in the protein backbone, while the tetrahydropyran ring could engage in favorable van der Waals contacts within a hydrophobic pocket. Understanding these interactions at a molecular level is fundamental for designing molecules that bind to their biological targets with high affinity and specificity.

Future Research Directions and Unexplored Avenues for Aminated Tetrahydropyrans

Development of Novel and Sustainable Synthetic Routes

The synthesis of aminated tetrahydropyrans traditionally relies on multi-step sequences, which can be inefficient and generate considerable waste. A primary future objective is the development of green and sustainable synthetic strategies.

One promising approach is the use of one-pot, multi-component reactions (MCRs), which offer the advantage of creating molecular complexity from simple, readily available starting materials in a single operation. nanobioletters.com The application of ultrasound irradiation in aqueous media is another sustainable technique that can accelerate reaction times and improve yields for pyran derivatives. nanobioletters.com Furthermore, employing biomass-derived feedstocks and eco-friendly catalysts, such as those derived from tamarind seed ash, represents a significant step towards greener chemical processes. researchgate.net

Catalytic methods are also at the forefront of modern synthetic chemistry. The development of advanced catalytic systems for asymmetric pyran annulation can provide precise control over stereochemistry, which is crucial for biological applications. nih.gov Research into novel catalytic cycles that minimize the use of hazardous reagents and solvents will be essential for the environmentally benign production of these compounds.

Exploration of Less Explored Reactivity Profiles and Transformations

The inherent functionality of aminated tetrahydropyrans—namely the amino group and the ether linkage within the ring—offers a rich landscape for chemical transformations that remains underexplored. Future research should focus on leveraging this dual reactivity. For instance, the amine can be a handle for a variety of transformations such as cyanoethylation followed by reduction to yield diamine derivatives, expanding the molecular complexity. researchgate.net

The development of novel building blocks from aminated pyrans is another key area. For example, the enamination of substituted 2-methyl-4-pyrones can create highly reactive conjugated systems. nih.gov These intermediates can undergo selective transformations like 1,6-conjugate addition or 1,3-dipolar cycloadditions, providing access to a diverse range of complex heterocyclic structures. nih.gov Investigating the ring-opening and ring-expansion reactions of the tetrahydropyran (B127337) core could also lead to novel scaffolds for drug discovery and material science.

Integration into Advanced Material Science and Polymer Chemistry

The unique structural features of aminated tetrahydropyrans make them attractive candidates for the development of advanced materials and functional polymers. The rigidity of the tetrahydropyran ring can impart desirable thermal and mechanical properties to a polymer backbone, while the amino group provides a site for cross-linking or further functionalization.

Inspiration for new materials can be drawn from nature, utilizing bio-based building blocks to create sustainable and functional polymers. ami.swiss The integration of aminated tetrahydropyrans into such systems could lead to the development of novel biomaterials with applications in tissue engineering and drug delivery.

Innovative Analytical Methodologies for Stereochemical Control

For many applications, particularly in pharmacology, the specific stereochemistry of a chiral molecule is critical to its function. Therefore, the development of innovative analytical methods for the precise control and characterization of the stereoisomers of aminated tetrahydropyrans is of paramount importance.

Future advancements will likely focus on hyphenated chromatographic techniques, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS), using chiral stationary phases for the efficient separation and identification of enantiomers and diastereomers. The concept of molecular chiral recognition is fundamental to developing these separation techniques. routledge.com

In addition to separation science, advanced spectroscopic methods will play a crucial role. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of chiral shift reagents and advanced 2D techniques, can be employed to determine the relative and absolute configurations of these molecules. A thorough understanding of drug stereochemistry and its impact on absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential for the development of safe and effective therapeutic agents derived from these scaffolds. routledge.com

Data Tables

Table 1: Physicochemical Properties of trans-2-Methyl-tetrahydro-pyran-4-ylamine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (2S,4R)-2-methyloxan-4-amine |

| CAS Number | 89584-06-5 (for mixture of isomers) |

| Structure | A six-membered ring containing one oxygen atom, with a methyl group at position 2 and an amine group at position 4, in a trans configuration. |

Table 2: Summary of Future Research Directions for Aminated Tetrahydropyrans

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Novel Synthetic Routes | Develop one-pot, multi-component, and catalytic asymmetric syntheses. Utilize sustainable and bio-based resources. nanobioletters.comresearchgate.net | Increased efficiency, reduced environmental impact, and improved access to stereochemically pure compounds. |

| Reactivity Profiles | Explore transformations of both the amine and the pyran ring. Create novel building blocks from aminated pyran cores. researchgate.netnih.gov | Expansion of chemical diversity and creation of new molecular scaffolds for various applications. |

| Material Science | Integrate into polymer backbones to create novel polyamides and stimuli-responsive materials. Use as functional additives. ami.swiss | Development of high-performance materials with unique thermal, mechanical, and responsive properties. |

| Analytical Methodologies | Develop advanced chiral separation techniques (e.g., SFC). Utilize sophisticated spectroscopic methods for stereochemical determination. routledge.com | Ensured stereochemical purity, leading to safer and more effective pharmaceuticals and precisely engineered materials. |

Q & A

Q. How are reaction conditions optimized for scalable synthesis of trans-2-Methyl-tetrahydro-pyran-4-ylamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.